2-Bromo-5-iodophenol
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Overview
Description
2-Bromo-5-iodophenol is an organic compound with the molecular formula C6H4BrIO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial properties , suggesting that 2-Bromo-5-iodophenol may interact with microbial cells or enzymes.
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic aromatic substitution reaction . This type of reaction involves the replacement of a substituent in an aromatic ring by a nucleophile, which could lead to changes in the structure and function of the target molecule.
Result of Action
Given its potential antimicrobial properties , it may lead to the inhibition of microbial growth or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodophenol can be synthesized through a series of halogenation reactions. One common method involves the bromination of 5-iodophenol using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols.
Scientific Research Applications
2-Bromo-5-iodophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
2-Bromo-4-iodophenol: Similar structure but with the iodine atom at the 4-position.
2-Iodo-5-bromophenol: Similar structure but with the positions of bromine and iodine atoms reversed.
2-Bromo-5-chlorophenol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 2-Bromo-5-iodophenol is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms allows for versatile chemical reactivity and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRITXTVQJJMQIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676369 |
Source
|
Record name | 2-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932372-99-1 |
Source
|
Record name | 2-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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